1-Methyl-1,4-diazepan-2-one dihydrochloride
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Overview
Description
1-Methyl-1,4-diazepan-2-one dihydrochloride is a chemical compound with the molecular formula C6H12N2O·2HCl It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-diazepan-2-one dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of N-methyl-1,4-diaminobutane with phosgene or its derivatives under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,4-diazepan-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of 1-Methyl-1,4-diazepan-2-one.
Reduction: Reduced derivatives with altered nitrogen oxidation states.
Substitution: Substituted diazepane derivatives with various functional groups.
Scientific Research Applications
1-Methyl-1,4-diazepan-2-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-diazepan-2-one dihydrochloride involves its interaction with specific molecular targets. The compound is structurally similar to diazepam, a well-known benzodiazepine. It primarily targets gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the activity of GABA, it exerts sedative, muscle relaxant, and anticonvulsant effects. The enhancement of GABA activity leads to a decrease in neuronal excitability, resulting in the observed pharmacological effects.
Comparison with Similar Compounds
1-Methyl-1,4-diazepan-2-one dihydrochloride can be compared with other similar compounds, such as:
Diazepam: Both compounds target GABA receptors, but this compound may have different pharmacokinetic properties.
1,4-Diazepane: This parent compound lacks the methyl and carbonyl groups, which may result in different chemical reactivity and biological activity.
N-Methyl-1,4-diaminobutane: This precursor compound is used in the synthesis of this compound and has different applications in organic synthesis.
Properties
Molecular Formula |
C6H14Cl2N2O |
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Molecular Weight |
201.09 g/mol |
IUPAC Name |
1-methyl-1,4-diazepan-2-one;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-8-4-2-3-7-5-6(8)9;;/h7H,2-5H2,1H3;2*1H |
InChI Key |
KYPVBIOAEADXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCNCC1=O.Cl.Cl |
Origin of Product |
United States |
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